

# An In-depth Technical Guide to 3-Methylpent-4-yn-1-ol

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## Compound of Interest

Compound Name: 3-Methylpent-4-yn-1-ol

Cat. No.: B15469060

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Methylpent-4-yn-1-ol**, including its chemical identity, physical properties, and a comparative analysis with its more extensively studied structural isomer, 3-methyl-1-penten-4-yn-3-ol. Due to the limited publicly available data on **3-Methylpent-4-yn-1-ol**, this guide leverages information on its isomer to provide insights into its potential synthesis and reactivity.

## Chemical Identity and Properties

IUPAC Name: **3-methylpent-4-yn-1-ol**<sup>[1]</sup> CAS Number: 55930-35-3<sup>[1]</sup>

Molecular Formula: C<sub>6</sub>H<sub>10</sub>O<sup>[1]</sup> Molecular Weight: 98.14 g/mol <sup>[1]</sup>

## Physicochemical Properties

The following table summarizes the key physicochemical properties of **3-Methylpent-4-yn-1-ol**.

Property	Value	Source
Molecular Weight	98.14 g/mol	PubChem[1]
XLogP3	0.8	PubChem[1]
Exact Mass	98.0732 g/mol	PubChem[1]
Monoisotopic Mass	98.0732 g/mol	PubChem[1]
Topological Polar Surface Area	20.2 Å <sup>2</sup>	PubChem[1]
Heavy Atom Count	7	PubChem[1]
Complexity	77.4	PubChem[1]

## Comparative Properties of a Structural Isomer

Significant confusion can arise between **3-Methylpent-4-yn-1-ol** and its structural isomer, 3-methyl-1-penten-4-yn-3-ol (CAS: 3230-69-1). The latter is more extensively documented in chemical literature and databases. Understanding the properties of this isomer can provide valuable context for researchers working with related compounds.

Property	3-Methylpent-4-yn-1-ol	3-methyl-1-penten-4-yn-3-ol	Source
CAS Number	55930-35-3	3230-69-1	PubChem[1], Sigma-Aldrich[2]
IUPAC Name	3-methylpent-4-yn-1-ol	3-methylpent-1-en-4-yn-3-ol	PubChem[1], Benchchem[3]
Molecular Weight	98.14 g/mol	96.13 g/mol	PubChem[1], Sigma-Aldrich[2]
Boiling Point	Not available	63-65 °C/100 mmHg	Sigma-Aldrich[2]
Density	Not available	0.89 g/mL at 25 °C	Sigma-Aldrich[2]
Refractive Index	Not available	n <sub>20</sub> /D 1.446	Sigma-Aldrich[2]

## Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **3-Methylpent-4-yn-1-ol** is not readily available in the searched literature, the synthesis of its isomer, 3-methyl-1-penten-4-yn-3-ol, is well-documented. This process involves the calcium-mediated nucleophilic addition of acetylene to methyl vinyl ketone.<sup>[3]</sup>

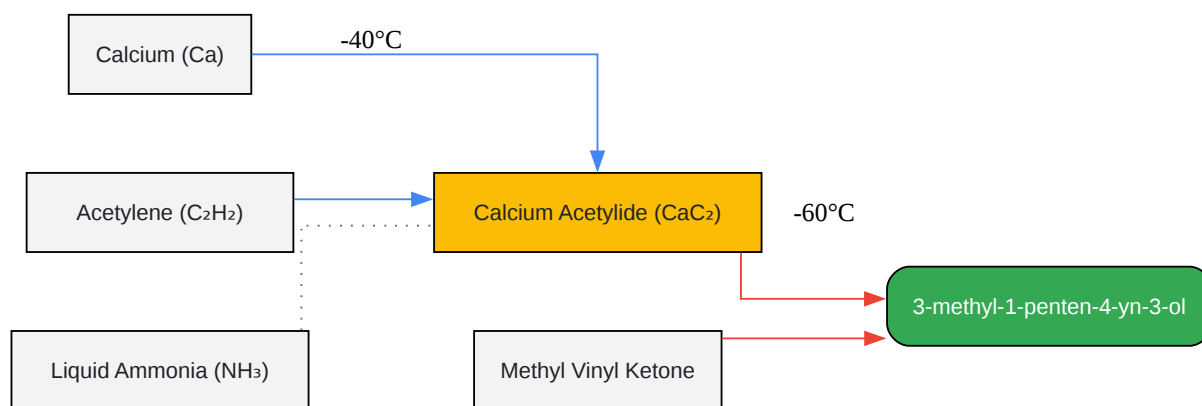
### Synthesis of 3-methyl-1-penten-4-yn-3-ol

The industrial synthesis proceeds via the formation of calcium acetylide, which then acts as a nucleophile.<sup>[3]</sup>

Experimental Protocol:

- In a reaction vessel, add liquid ammonia and cool to below -40°C.
- Add metallic calcium while simultaneously bubbling acetylene gas through the stirred solution to form calcium acetylide.
- Cool the reaction mixture to -60°C.
- Add methyl vinyl ketone while continuing to bubble acetylene at a moderate rate, maintaining the temperature at -55°C for 25 minutes.
- Raise the temperature to -5°C over 90 minutes to evaporate the ammonia.
- Add equal amounts of diethyl ether and water, followed by a 50% aqueous solution of acetic acid until the mixture is neutral, keeping the temperature below 15°C.
- Allow the mixture to separate into aqueous and organic layers.
- Extract the aqueous layer twice with diethyl ether.
- Combine the organic layers, wash with an aqueous solution of sodium bicarbonate, and dry over anhydrous magnesium sulfate.
- Distill the solution to recover the diethyl ether and isolate the product.

The reported yield of 3-methyl-1-penten-4-yn-3-ol (referred to as iso-C6 alcohol) is 71% based on methyl vinyl ketone.[4]



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Caption: Synthesis of 3-methyl-1-penten-4-yn-3-ol.

## Chemical Reactivity and Potential Reactions

The reactivity of **3-Methylpent-4-yn-1-ol** has not been extensively described. However, insights can be drawn from the known reactions of 3-methyl-1-penten-4-yn-3-ol, which features an alkene, an alkyne, and a tertiary alcohol.[3] This multifunctional structure allows for a variety of selective transformations.

### Allylic Rearrangement

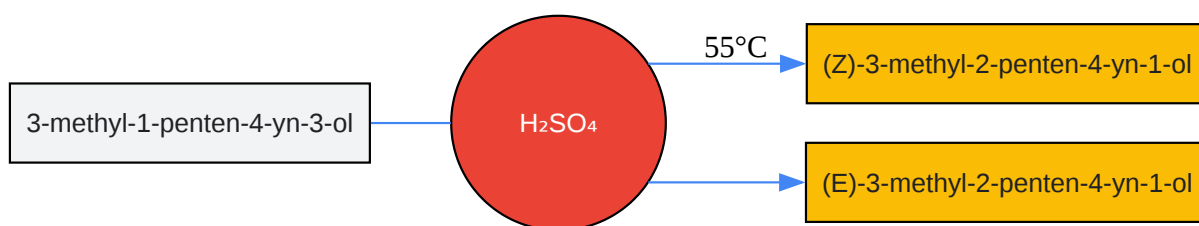
Under acidic conditions, 3-methyl-1-penten-4-yn-3-ol undergoes an allylic rearrangement to form an isomeric mixture of (Z)- and (E)-3-methyl-2-penten-4-yn-1-ol.[3][4] This reaction is significant as the cis-isomer is a key intermediate in the synthesis of Vitamin A.[5]

Experimental Protocol for Rearrangement:

- Dissolve 115 g of 3-methyl-1-penten-4-yn-3-ol in 250 ml of a solvent such as chloroform or isopropyl ether with stirring.

- Add 300 mL of dilute sulfuric acid (21.5%).
- Heat the reaction at 55°C for 2 hours.[4]
- After cooling, the mixture separates into two layers, allowing for the isolation of the product.

The yield of the rearranged product (C6 alcohol) is reported to be 86.6%.[4]



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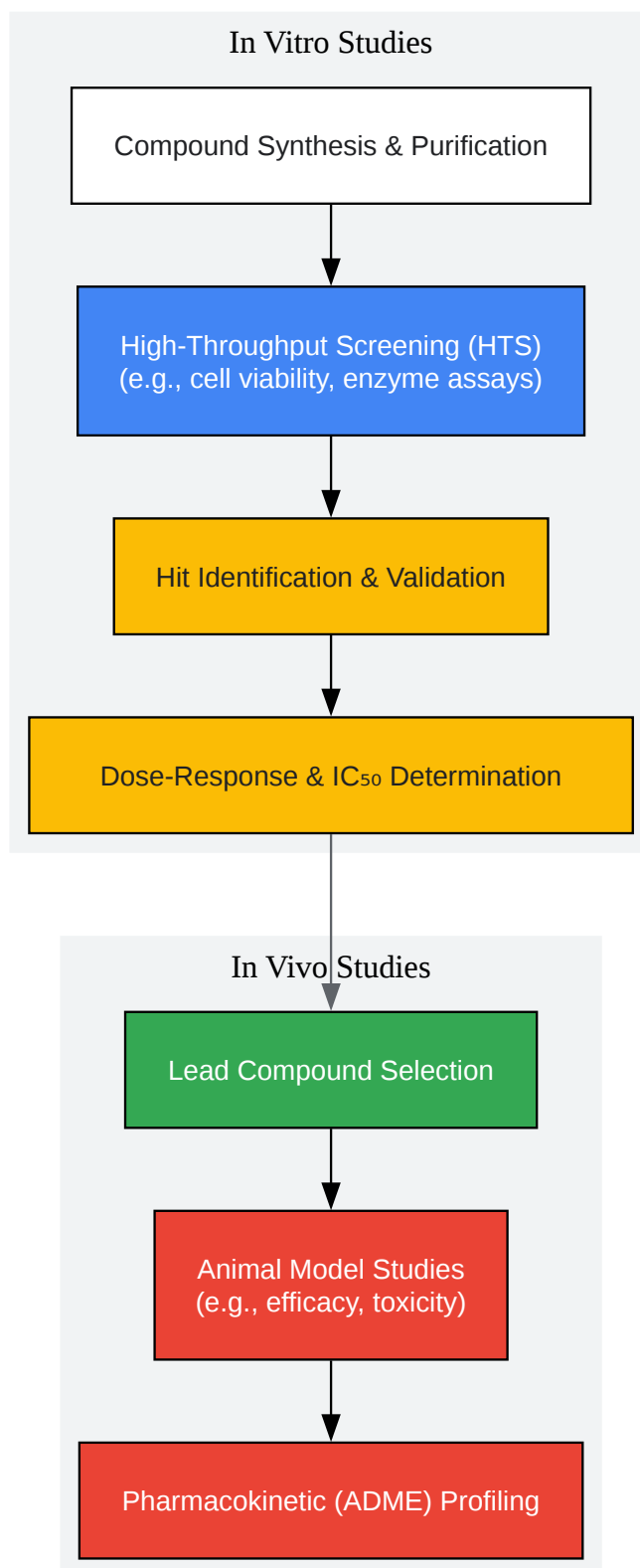
Caption: Acid-catalyzed allylic rearrangement.

## Biological Activity and Drug Development Potential

There is currently no available information in the searched resources regarding the biological activity or signaling pathways associated with **3-Methylpent-4-yn-1-ol**. Its structural isomer, (Z)-3-Methylpent-2-en-4-yn-1-ol, is utilized in the synthesis of Leucosceptroids A and B, which exhibit potent antifungal properties.[6] This suggests that compounds with this carbon skeleton may be of interest in the development of novel therapeutic agents.

## Proposed Workflow for Biological Screening

For researchers interested in exploring the biological potential of **3-Methylpent-4-yn-1-ol**, a general workflow for initial screening is proposed below.



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Caption: General workflow for biological activity screening.

## Conclusion

**3-Methylpent-4-yn-1-ol** is a chemical entity with limited available research data. Its structural isomer, 3-methyl-1-penten-4-yn-3-ol, is a well-characterized compound with established synthetic routes and known reactivity, particularly its role in the synthesis of Vitamin A precursors. For scientists and researchers, the study of **3-Methylpent-4-yn-1-ol** presents an opportunity to explore a lesser-known area of chemical space. Future research could focus on developing efficient synthetic pathways, characterizing its reactivity, and screening for potential biological activities, drawing parallels from its more studied isomers.

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